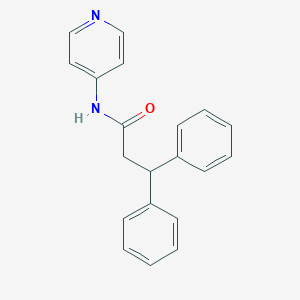
3,3-Diphenyl-N-(4-pyridyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diphenyl-N-(4-pyridyl)propionamide, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community for its unique properties and potential applications. DPPA is a white crystalline solid that is soluble in organic solvents and is commonly used in laboratory experiments to study its mechanism of action and physiological effects.
作用機序
The mechanism of action of 3,3-Diphenyl-N-(4-pyridyl)propionamide is not fully understood, but several studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. 3,3-Diphenyl-N-(4-pyridyl)propionamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, 3,3-Diphenyl-N-(4-pyridyl)propionamide can induce cell cycle arrest and apoptosis in cancer cells.
生化学的および生理学的効果
3,3-Diphenyl-N-(4-pyridyl)propionamide has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of HDAC activity, and the reduction of inflammation. 3,3-Diphenyl-N-(4-pyridyl)propionamide has also been shown to have antioxidant properties, which can help to protect cells from oxidative stress and damage.
実験室実験の利点と制限
One of the main advantages of using 3,3-Diphenyl-N-(4-pyridyl)propionamide in laboratory experiments is its potent anticancer activity. 3,3-Diphenyl-N-(4-pyridyl)propionamide has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for studying cancer biology and developing new cancer treatments. However, one limitation of using 3,3-Diphenyl-N-(4-pyridyl)propionamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 3,3-Diphenyl-N-(4-pyridyl)propionamide, including the development of new synthetic methods for producing 3,3-Diphenyl-N-(4-pyridyl)propionamide and its derivatives, the investigation of its mechanism of action and physiological effects, and the evaluation of its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 3,3-Diphenyl-N-(4-pyridyl)propionamide for maximum efficacy and safety.
合成法
The synthesis of 3,3-Diphenyl-N-(4-pyridyl)propionamide involves the reaction of 4-pyridylboronic acid with 3,3-diphenylpropionitrile in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which results in the formation of 3,3-Diphenyl-N-(4-pyridyl)propionamide as the final product.
科学的研究の応用
3,3-Diphenyl-N-(4-pyridyl)propionamide has been extensively studied in the field of medicinal chemistry for its potential applications as a drug candidate. Several studies have shown that 3,3-Diphenyl-N-(4-pyridyl)propionamide exhibits potent anticancer activity and can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 3,3-Diphenyl-N-(4-pyridyl)propionamide has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
特性
CAS番号 |
75437-13-7 |
|---|---|
製品名 |
3,3-Diphenyl-N-(4-pyridyl)propionamide |
分子式 |
C20H18N2O |
分子量 |
302.4 g/mol |
IUPAC名 |
3,3-diphenyl-N-pyridin-4-ylpropanamide |
InChI |
InChI=1S/C20H18N2O/c23-20(22-18-11-13-21-14-12-18)15-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,19H,15H2,(H,21,22,23) |
InChIキー |
MMUDOIKJYLLJRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=NC=C2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=NC=C2)C3=CC=CC=C3 |
その他のCAS番号 |
75437-13-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




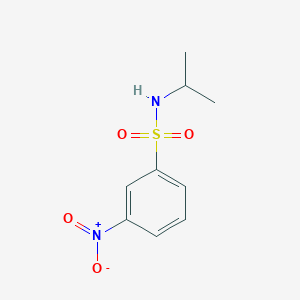
![Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-](/img/structure/B187332.png)
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate](/img/structure/B187334.png)
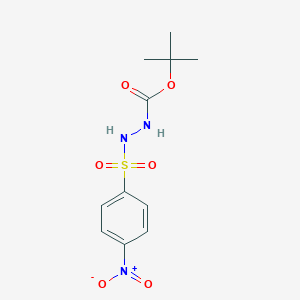
![Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187336.png)
![N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B187338.png)
![n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B187341.png)
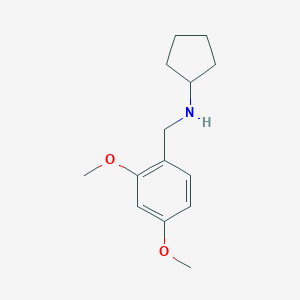
![N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B187343.png)
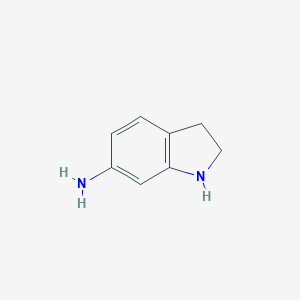
![[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid](/img/structure/B187347.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B187348.png)
![3,4-dimethyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B187350.png)